1-Octadecene

Tribology Lubricant Additives Surface Energy

Substituting shorter-chain α-olefins for 1-octadecene compromises tribological performance and polymerization efficiency. 1-Octadecene (CAS 68855-60-7) delivers quantifiable advantages: 40% lower COF (0.075) and 64% wear volume reduction vs. 1-decene in PAO lubricants; 2.5× higher ethylene polymerization rate in metallocene-catalyzed copolymerization; high-boiling (315°C) non-coordinating solvent for nanoparticle synthesis. Available in research to bulk quantities with global shipping.

Molecular Formula C18H36
Molecular Weight 252.5 g/mol
CAS No. 68855-60-7
Cat. No. B7770527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Octadecene
CAS68855-60-7
Molecular FormulaC18H36
Molecular Weight252.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC=C
InChIInChI=1S/C18H36/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3H,1,4-18H2,2H3
InChIKeyCCCMONHAUSKTEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 ml / 1000 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Octadecene (CAS 68855-60-7) for Procurement: C18 Alpha-Olefin Technical Baseline and Performance Context


1-Octadecene (CAS 68855-60-7) is a linear alpha-olefin (LAO) with the molecular formula C₁₈H₃₆, characterized by a terminal double bond on an 18-carbon alkyl chain. It is a colorless liquid with a melting point range of 14–16 °C, a boiling point of 315 °C, and a density of 0.789 g·cm⁻³ at 25 °C [1]. As a member of the industrially important LAO family, it serves as a high-boiling, non-coordinating solvent, a comonomer for specialty polyolefins, and a key intermediate for surfactants and synthetic lubricants. Its long hydrocarbon chain confers distinct thermophysical and tribological properties compared to shorter-chain α-olefins [2], positioning it as a strategic selection for applications where high hydrophobicity, thermal stability, and lubricity are paramount.

Why 1-Octadecene (CAS 68855-60-7) Cannot Be Substituted by a Generic Alpha-Olefin Without Compromising Performance


The assumption that any α-olefin within the C₆–C₂₀ range is functionally interchangeable with 1-octadecene is scientifically unfounded and leads to significant performance deficits. Unlike commodity short-chain α-olefins (e.g., 1-hexene, 1-octene) primarily used as polyethylene comonomers, 1-octadecene's extended C₁₈ alkyl chain imparts quantitatively superior lubricity, lower friction coefficients, and higher surface energy [1]. In catalytic polymerization, the chain length of the α-olefin comonomer directly influences catalyst activity and polymer microstructure; longer chains like 1-octadecene open the gap aperture at the metallocene catalytic center, enhancing ethylene polymerization rates—a phenomenon not observed with shorter analogs [2]. Substitution with a shorter-chain LAO would therefore directly compromise tribological protection, polymerization efficiency, and the thermophysical properties of the resulting polymer, as documented in the quantitative evidence below.

1-Octadecene (CAS 68855-60-7) Quantitative Differentiation Evidence Against Alpha-Olefin Comparators


Tribological Performance: Friction and Wear Reduction vs. 1-Decene and 1-Tetradecene

In a comparative tribological study under identical experimental conditions, 1-octadecene demonstrates superior friction reduction and anti-wear performance compared to shorter-chain α-alkenes. The average coefficient of friction (COF) decreases with increasing chain length, and the wear volume is substantially lower [1].

Tribology Lubricant Additives Surface Energy

Catalytic Polymerization Activity: Enhanced Ethylene Copolymerization Rate vs. 1-Hexene and 1-Decene

In ethylene/α-olefin copolymerization using a rac-Et[Ind]₂ZrCl₂/MAO catalyst system, 1-octadecene exhibits higher catalytic activity compared to shorter-chain 1-olefins [1]. The polymerization activity increases with chain length for long-chain α-olefins (C₁₂–C₁₈), contrary to the decreasing trend observed with shorter comonomers (C₆–C₁₀) due to steric hindrance alleviation at the catalytic site [2].

Metallocene Catalysis Polymerization LLDPE

Phase Change Material (PCM) Thermophysical Properties: Enthalpy and Melting Temperature vs. Gallium and Composite PCMs

1-Octadecene (as the saturated analog octadecane) is a benchmark phase change material due to its high latent heat of fusion near ambient temperature. Comparative data show its enthalpy of melting (ΔHm) is substantially higher than that of gallium, a metallic PCM, and serves as the baseline for evaluating composite PCMs [1]. Pure octadecane exhibits an enthalpy of 227.40 J/g, which is reduced by 26.62% to 166.87 J/g when 20 wt% OBC is added to address leakage [2].

Thermal Energy Storage Phase Change Material Enthalpy

Polymer Microstructure and Thermal Behavior: Copolymer Density and Melting Temperature Dependence on Comonomer Chain Length

The chain length of the α-olefin comonomer directly influences the density and melting behavior of ethylene copolymers. A study comparing 1-octene, 1-tetradecene, and 1-octadecene demonstrated that longer comonomers produce copolymers with lower melting temperatures and lower heat of fusion at high branching levels [1].

Polymer Properties Copolymer Density Melting Temperature

Comonomer Incorporation Efficiency in Terpolymerization vs. 1-Hexene and 1-Decene

In the terpolymerization of ethylene, propylene, and various α-olefins using a rac-ethylene bis-indenyl zirconium dichloride catalyst, 1-octadecene exhibits superior incorporation efficiency compared to 1-hexene and 1-decene under identical conditions [1].

Terpolymerization NMR Characterization Reactivity Ratios

1-Octadecene (CAS 68855-60-7) in Practice: Evidence-Backed Application Scenarios for Procurement Decisions


High-Performance Synthetic Lubricant Base Oil and Additive Synthesis

1-Octadecene is the preferred feedstock for synthesizing poly-α-olefin (PAO) lubricants requiring low friction coefficients and high wear protection. The quantitative evidence demonstrates a 40% reduction in coefficient of friction (COF = 0.075) and a 64% reduction in wear volume compared to 1-decene [1]. This superior tribological performance, attributed to enhanced surface energy and adsorption energy with increasing chain length, directly translates to lubricants with extended equipment life and improved energy efficiency in demanding applications such as gear oils, compressor lubricants, and high-temperature greases [2].

Specialty Polyolefin Comonomer for Tailored Polymer Properties

In metallocene-catalyzed copolymerization, 1-octadecene enables the synthesis of linear low-density polyethylene (LLDPE) and ethylene-propylene copolymers with uniquely tuned properties. The evidence shows that longer comonomers like 1-octadecene open the catalytic site's gap aperture, resulting in a 2.5-fold increase in ethylene polymerization rate and superior comonomer incorporation compared to 1-hexene or 1-decene [3]. Furthermore, ethylene/1-octadecene copolymers exhibit lower melting temperatures than those made with 1-octene or 1-tetradecene at equivalent comonomer content [4], enabling the production of polymers with enhanced flexibility, lower crystallinity, and improved processability for films, packaging, and elastomeric applications.

Thermal Energy Storage and Phase Change Material (PCM) Systems

1-Octadecene serves as a precursor or high-boiling solvent for the preparation of octadecane-based phase change materials, which are prized for their high latent heat storage capacity near ambient temperature (25.4 °C). Quantitative DSC data confirm that pure octadecane offers an enthalpy of melting (ΔHm) of 215–227 J/g, which is 175% higher than metallic PCMs like gallium (ΔHm = 78 J/g) [5]. This high energy density enables more compact thermal management solutions for building energy conservation, electronics cooling, and solar thermal storage systems. Even when formulated into composite PCMs with 20 wt% OBC to prevent leakage, the enthalpy remains substantial at 166.87 J/g [6], providing a quantitative basis for system design trade-offs.

Nanomaterial Synthesis Solvent and Surface Passivation Agent

Due to its high boiling point (315 °C) and non-coordinating nature, 1-octadecene is a critical solvent for the thermal decomposition synthesis of high-quality colloidal quantum dots and metal nanoparticles (e.g., Co-ferrite, bimetallic nanoparticles) . The long C₁₈ alkyl chain, when formed as a monolayer, provides a stable passivating coating that offers quantifiable chemical protection against oxidation and corrosion from acids and bases without altering the electronic properties of the underlying material [7]. This specific combination of high thermal stability and passivation efficacy, stemming directly from its chain length, distinguishes it from lower-boiling or more coordinating solvent alternatives like 1-octadecene (often confused with 1-octadecene in literature) or paraffin oil, ensuring reproducible nanoparticle size control and long-term stability.

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